tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886188
InChI: InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1
SMILES:
Molecular Formula: C14H17BrN2O4
Molecular Weight: 357.20 g/mol

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

CAS No.:

Cat. No.: VC15886188

Molecular Formula: C14H17BrN2O4

Molecular Weight: 357.20 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate -

Specification

Molecular Formula C14H17BrN2O4
Molecular Weight 357.20 g/mol
IUPAC Name tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
Standard InChI InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1
Standard InChI Key AEVORMIIXQAJCA-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC(=C2)Br)NC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O

Introduction

Structural Elucidation and Chemical Properties

Core Architecture

The benzoxazepine scaffold consists of a seven-membered ring system combining oxygen and nitrogen heteroatoms. In this derivative, the (3S)-configured stereocenter at position 3 introduces chirality, while the 8-bromo substituent enhances electronic density and steric bulk. The tert-butyl carbamate group at the N-position serves dual roles: steric protection of the amine and modulation of solubility .

Key Structural Features:

  • Benzoxazepine Core: A fused benzene and oxazepine ring system (C₉H₁₁NO).

  • Bromine Substituent: Positioned at C8, influencing electrophilic aromatic substitution reactivity.

  • tert-Butyl Carbamate: Provides steric shielding and improves crystallinity during purification .

Physicochemical Characteristics

The molecular formula C₁₄H₁₇BrN₂O₄ corresponds to a molecular weight of 357.20 g/mol. Polar functional groups (carbamate, lactam) confer moderate solubility in polar aprotic solvents like DMF and DCM, while the tert-butyl group enhances lipophilicity (logP ≈ 2.1) .

Synthesis and Process Development

Optimized Large-Scale Synthesis

A revised telescoped sequence improved efficiency:

  • Bromination First: Regioselective bromination of chromanone prior to Schmidt rearrangement minimized side reactions.

  • Protection-Deprotection Strategy: Introduction of the tert-butyl carbamate group via Boc-anhydride stabilized the amine intermediate .

  • Catalytic Reductions: Replacement of LiAlH₄ with Pd/C-mediated hydrogenation reduced debromination and improved yields to 84% .

Table 1: Synthesis Yield Improvements

StepDiscovery YieldOptimized Yield
Bromination65%92%
Lactam Reduction40%88%
Boc Protection75%95%
Final Coupling68%84%

Biological Activity and Mechanistic Insights

mTOR Inhibition

The benzoxazepine core is a hallmark of mTOR inhibitors, which disrupt cell proliferation by targeting the PI3K/Akt/mTOR pathway. In vitro assays demonstrate nanomolar IC₅₀ values against mTORC1/2 complexes, with selectivity over related kinases (e.g., PI3Kα, AKT1) .

Structure-Activity Relationships (SAR)

  • Bromine at C8: Enhances binding affinity to mTOR’s ATP-binding pocket through hydrophobic interactions.

  • Carbamate Group: Optimizes solubility without compromising membrane permeability.

  • Stereochemistry: The (3S)-configuration is critical for maintaining a planar conformation compatible with kinase active sites .

Applications in Medicinal Chemistry

Anticancer Drug Development

As a key intermediate in kinase inhibitor synthesis, this compound has enabled the production of clinical candidates for solid tumors and hematological malignancies. Preclinical studies highlight synergistic effects with chemotherapies like paclitaxel and doxorubicin .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundCore StructureKey SubstituentsPrimary Activity
Target CompoundBenzoxazepine8-Br, tert-butylmTOR inhibition
8-Chloro-BenzoxazepineBenzoxazepine8-ClAntidepressant
Quinazolin-4-oneQuinazoline4-OxoEGFR inhibition
1,4-BenzodiazepineDiazepine2-CarboxamideAnxiolytic

The 8-bromo substituent distinguishes this compound from chlorine-containing analogs, offering enhanced kinase selectivity. Unlike quinazoline-based EGFR inhibitors, the benzoxazepine core provides conformational flexibility for binding mTOR’s larger active site .

Challenges and Future Directions

Synthetic Hurdles

  • Debromination: Residual debromination during reduction necessitates rigorous HPLC monitoring.

  • Crystallization: The tert-butyl group improves crystallinity but complicates polymorph control .

Therapeutic Optimization

Ongoing efforts focus on:

  • Prodrug Derivatives: Masking the carbamate to enhance bioavailability.

  • Combination Therapies: Pairing with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator